N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide
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Overview
Description
“N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
- N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide derivatives have shown promise as antitumor agents. Their unique structure, which includes a toxophoric N–C–S moiety, contributes to their potential in disrupting DNA replication processes in cancer cells .
- Researchers have explored their cytotoxic, anticancer, and antiproliferative activities, making them relevant for cancer therapy .
- The compound exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage .
- N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide derivatives have demonstrated antimicrobial activity. They may be useful in developing novel antibiotics or antimicrobial agents .
- Some derivatives of this compound have been investigated as antiglycation agents, potentially contributing to the management of diabetes-related complications .
- Although specific studies on the anti-inflammatory effects of this compound are limited, its structural features suggest that it could modulate inflammatory pathways .
Antitumor and Anticancer Properties
Antioxidant Activity
Antimicrobial Effects
Antiglycation Agents
Anti-Inflammatory Potential
Neurological Applications
Mechanism of Action
Target of Action
N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is a compound that has been synthesized and studied for its potential pharmacological activities . . Thiazole derivatives, which include this compound, have been found to exhibit various biological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the function or activity of the target, which can in turn result in the observed pharmacological effects.
Biochemical Pathways
The compound’s potential anti-inflammatory activity suggests that it may interact with pathways involved in inflammation .
Result of Action
The compound’s potential anti-inflammatory activity suggests that it may have effects on immune cells and inflammatory processes .
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-5-12(17)15-14-16-13-9-6-3-4-7-10(9)18-8-11(13)19-14/h3-4,6-7H,2,5,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHIIUVQMGUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)COC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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